molecular formula C18H16N2O2 B12139926 (1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B12139926
M. Wt: 292.3 g/mol
InChI Key: IKCOOITZLHRKOA-UHFFFAOYSA-N
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Description

The compound (1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines a methoxyphenyl group with a dihydropyrroloquinolinone core, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrroloquinolinone Core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a suitable cyclizing agent under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the intermediate formed in the previous step.

    Formation of the Imino Group: The final step involves the formation of the imino group through a condensation reaction between the intermediate and an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine, or reduce the dihydropyrroloquinolinone core to a fully saturated system.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or fully saturated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for studies in biochemistry and molecular biology. Researchers may investigate its interactions with various biomolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Preclinical studies could focus on its efficacy and safety profiles.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. If it functions as a receptor modulator, it could interact with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-[(4-methoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can be compared to other iminoquinoline derivatives, such as:

Uniqueness

The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C18H16N2O2/c1-22-14-9-7-13(8-10-14)19-16-15-6-2-4-12-5-3-11-20(17(12)15)18(16)21/h2,4,6-10H,3,5,11H2,1H3

InChI Key

IKCOOITZLHRKOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=CC=CC4=C3N(C2=O)CCC4

Origin of Product

United States

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